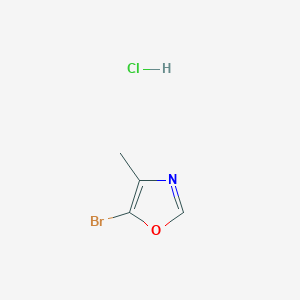

5-Bromo-4-methyl-1,3-oxazole hydrochloride

Description

Properties

IUPAC Name |

5-bromo-4-methyl-1,3-oxazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO.ClH/c1-3-4(5)7-2-6-3;/h2H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUJJYPYZLVNKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=N1)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955498-47-1 | |

| Record name | 5-bromo-4-methyl-1,3-oxazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methyl-1,3-oxazole hydrochloride typically involves the bromination of 4-methyl-1,3-oxazole. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The hydrochloride salt is then formed by reacting the brominated product with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is often purified through recrystallization or other suitable methods to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-1,3-oxazole hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

5-Bromo-4-methyl-1,3-oxazole hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is studied for its biological activities, including antimicrobial and anticancer properties.

Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-1,3-oxazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

- 4-Bromo-5-methyl-1,3-oxazole hydrochloride

- 5-Bromo-1,3-oxazole hydrochloride

- 4-Methyl-1,3-oxazole hydrochloride

Uniqueness

5-Bromo-4-methyl-1,3-oxazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications .

Biological Activity

5-Bromo-4-methyl-1,3-oxazole hydrochloride is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound contains a five-membered ring structure with one nitrogen and one oxygen atom, along with a bromine atom at the 5-position. This configuration enhances its reactivity and solubility in various solvents, making it a valuable compound for scientific research.

| Property | Details |

|---|---|

| Molecular Formula | C4H5BrN2O·HCl |

| Molecular Weight | 201.45 g/mol |

| Solubility | Soluble in water and organic solvents |

| Appearance | White to off-white crystalline solid |

Biological Activities

Research has indicated that this compound exhibits various biological activities, particularly in the areas of antimicrobial and anticancer properties.

Antimicrobial Activity

The compound has shown promising results against a range of microbial strains. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The specific mechanisms through which it exerts this antimicrobial effect involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

This compound has been evaluated for its anticancer properties in several studies. Notably:

- Cytotoxicity : The compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. IC50 values reported were in the low micromolar range, indicating potent activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 2.41 |

| A549 | 3.05 |

| HeLa | 1.85 |

- Mechanism of Action : The mode of action appears to involve apoptosis induction through activation of caspase pathways. Flow cytometry assays revealed that treatment with the compound led to increased levels of p53 protein and subsequent apoptosis in treated cells.

Case Studies

Several case studies have explored the potential applications of this compound:

- Study on Anticancer Efficacy : In vitro studies conducted on MCF-7 cells demonstrated that the compound not only inhibited cell proliferation but also induced significant apoptosis as evidenced by increased caspase activity and changes in mitochondrial membrane potential.

- Antimicrobial Efficacy Assessment : A study assessing the antimicrobial properties showed that the compound effectively inhibited Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL, suggesting its potential as a therapeutic agent against bacterial infections.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound acts as a competitive inhibitor for several enzymes involved in critical metabolic pathways.

- Receptor Modulation : It has been shown to modulate receptor activity, influencing signaling pathways associated with cell growth and survival.

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-Bromo-4-methyl-1,3-oxazole hydrochloride, and how are reaction conditions optimized?

Answer: The compound is typically synthesized via Robinson-Gabriel cyclization or Friedel-Crafts alkylation using precursors like N-acyl-α-amino acids or ketones. Key steps include:

- Cyclization : Reaction of N-acyl-α-amino acid chlorides with dehydrating agents (e.g., POCl₃) to form the oxazole core .

- Substituent introduction : Bromination at the 5-position using brominating agents (e.g., NBS) and methylation at the 4-position via alkylation .

- Optimization : Control reaction temperature (50–80°C), use anhydrous solvents (e.g., THF or DCM), and monitor reaction progress via TLC or HPLC to improve yields (>70%) .

Advanced: How can discrepancies between experimental and computational NMR data for brominated oxazoles be resolved?

Answer: Discrepancies often arise from solvent effects or conformational flexibility . Mitigation strategies include:

- DFT calculations : Compare computed chemical shifts (using Gaussian or ORCA) with experimental ¹H/¹³C NMR data to identify dominant conformers .

- Solvent corrections : Apply corrections for solvent polarity (e.g., DMSO-d₆ vs. CDCl₃) using software like ACD/Labs .

- 2D NMR : Use HSQC and HMBC to resolve overlapping signals, especially near the bromine substituent .

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?

Answer: Essential techniques include:

- ¹H/¹³C NMR : Identify characteristic signals (e.g., oxazole C-2 proton at δ 8.1–8.3 ppm, methyl group at δ 2.4–2.6 ppm) .

- FT-IR : Confirm C-Br stretching (~600 cm⁻¹) and oxazole ring vibrations (C=N at 1640 cm⁻¹) .

- Mass spectrometry (ESI-MS) : Detect molecular ion peaks (e.g., [M+H⁺] at m/z 206.98) and isotopic patterns for bromine .

Advanced: How do bromine and methyl substituents influence the electronic properties of the oxazole ring?

Answer: The electron-withdrawing bromine at C-5 decreases ring electron density, while the methyl group at C-4 induces steric effects. Methods to study this include:

- Hammett substituent constants : Compare σ values for substituent effects on reactivity .

- Cyclic voltammetry : Measure oxidation potentials to assess electron-deficient character .

- X-ray crystallography : Analyze bond lengths (e.g., C-Br: ~1.89 Å) to infer conjugation effects .

Basic: How is purity assessed for this compound in academic settings?

Answer: Reverse-phase HPLC (RP-HPLC) is standard:

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile phase : Acetonitrile/water (70:30) with 0.1% TFA.

- Detection : UV at 254 nm; retention time ~8.2 min. Purity >95% is acceptable for biological assays .

Advanced: What role does Hirschfeld surface analysis play in crystallographic studies of halogenated oxazoles?

Answer: Hirschfeld surfaces map intermolecular interactions:

- Crystal packing : Identify Br···H-C (2.9–3.2 Å) and π-π interactions between oxazole rings .

- Fingerprint plots : Quantify contact contributions (e.g., Br atoms contribute 12–15% to total surface contacts) .

Basic: What biological models evaluate the cytotoxicity of brominated oxazole derivatives?

Answer: Daphnia magna is a cost-effective model for acute toxicity:

- Exposure : 24–48 hr LC₅₀ testing in aqueous solutions.

- Endpoint : Mortality rates correlate with compound concentration (e.g., LC₅₀ = 50 µM for active derivatives) .

Advanced: How can bioactivity discrepancies between in vitro and in vivo models be addressed?

Answer: Potential solutions include:

- Metabolic stability assays : Use liver microsomes to predict in vivo metabolism .

- Pharmacokinetic modeling : Adjust dosing regimens based on bioavailability studies .

- Species-specific factors : Compare cytotoxicity in human cell lines (e.g., HEK293) vs. rodent models .

Basic: What are common byproducts in the synthesis of this compound, and how are they minimized?

Answer: Byproducts include debrominated oxazoles and dimethylated derivatives . Mitigation involves:

- Low-temperature bromination (0–5°C) to prevent over-halogenation .

- Column chromatography : Purify using silica gel (hexane/EtOAc gradient) .

Advanced: What mechanistic insights explain Friedel-Crafts alkylation in tri-substituted oxazole synthesis?

Answer: The reaction proceeds via:

- Electrophilic attack : Lewis acid (e.g., AlCl₃) activates the alkylating agent.

- Carbocation stability : Methyl groups stabilize intermediates, favoring 4-substitution .

- Kinetic vs. thermodynamic control : Monitor reaction time to favor desired regioisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.